molecular formula C14H25N3O5S B10936063 Ethyl 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate

Ethyl 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate

Cat. No.: B10936063
M. Wt: 347.43 g/mol
InChI Key: SIHKUZQBBJBNLP-UHFFFAOYSA-N
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Description

ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methylsulfonyl group and a tetrahydropyrazinecarboxylate moiety. The molecular formula of this compound is C14H24N2O5S, and it has a molecular weight of 332.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the piperidine ring, which is then functionalized with a methylsulfonyl group. The next step involves the formation of the tetrahydropyrazinecarboxylate moiety, which is subsequently coupled with the functionalized piperidine ring under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

ETHYL 4-{[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H25N3O5S

Molecular Weight

347.43 g/mol

IUPAC Name

ethyl 4-(1-methylsulfonylpiperidine-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H25N3O5S/c1-3-22-14(19)16-10-8-15(9-11-16)13(18)12-4-6-17(7-5-12)23(2,20)21/h12H,3-11H2,1-2H3

InChI Key

SIHKUZQBBJBNLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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